

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cefamandole Lithium

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## Compound of Interest

Compound Name: Cefamandole lithium

Cat. No.: B569788

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Cefamandole lithium** in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

## Introduction

Cefamandole is a second-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Accurate and precise quantification of **Cefamandole lithium** in pharmaceutical products is crucial for ensuring its safety, efficacy, and quality. This application note describes a robust RP-HPLC method for the determination of **Cefamandole lithium**, suitable for quality control and research purposes. The method is designed to be specific, accurate, and reproducible.

## Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of **Cefamandole lithium**.

## Materials and Reagents

- **Cefamandole lithium** reference standard

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Sodium sulfate (analytical grade)
- Triethylamine (analytical grade)
- Sodium hydroxide (analytical grade)
- Deionized water (18.2 MΩ·cm)

## Instrumentation

A standard HPLC system equipped with the following components is required:

- Isocratic or Gradient Pumping System
- Autosampler
- Column Oven
- UV-Vis or Photodiode Array (PDA) Detector
- Chromatography Data System (CDS)

## Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Cefamandole lithium**.

Parameter	Condition
Column	C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol / Aqueous solution (31:69, v/v). The aqueous solution contains 500 µL of phosphoric acid, 20 mmol of sodium sulfate, and 200 µL of triethylamine per liter, adjusted to pH 6.0 with NaOH.[1]
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	254 nm
Injection Volume	20 µL
Run Time	Approximately 15 minutes

## Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of **Cefamandole lithium** reference standard in 25 mL of deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

## Sample Preparation

- For Pharmaceutical Formulations (e.g., Vials for Injection): Reconstitute the vial with a known volume of deionized water.
- Dilute an appropriate volume of the reconstituted solution with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter before injection.

## Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.<sup>[2]</sup><sup>[3]</sup> The key validation parameters are summarized below.

Validation Parameter	Result
Linearity (R <sup>2</sup> )	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL <sup>[4]</sup>
Specificity	No interference from excipients or degradation products

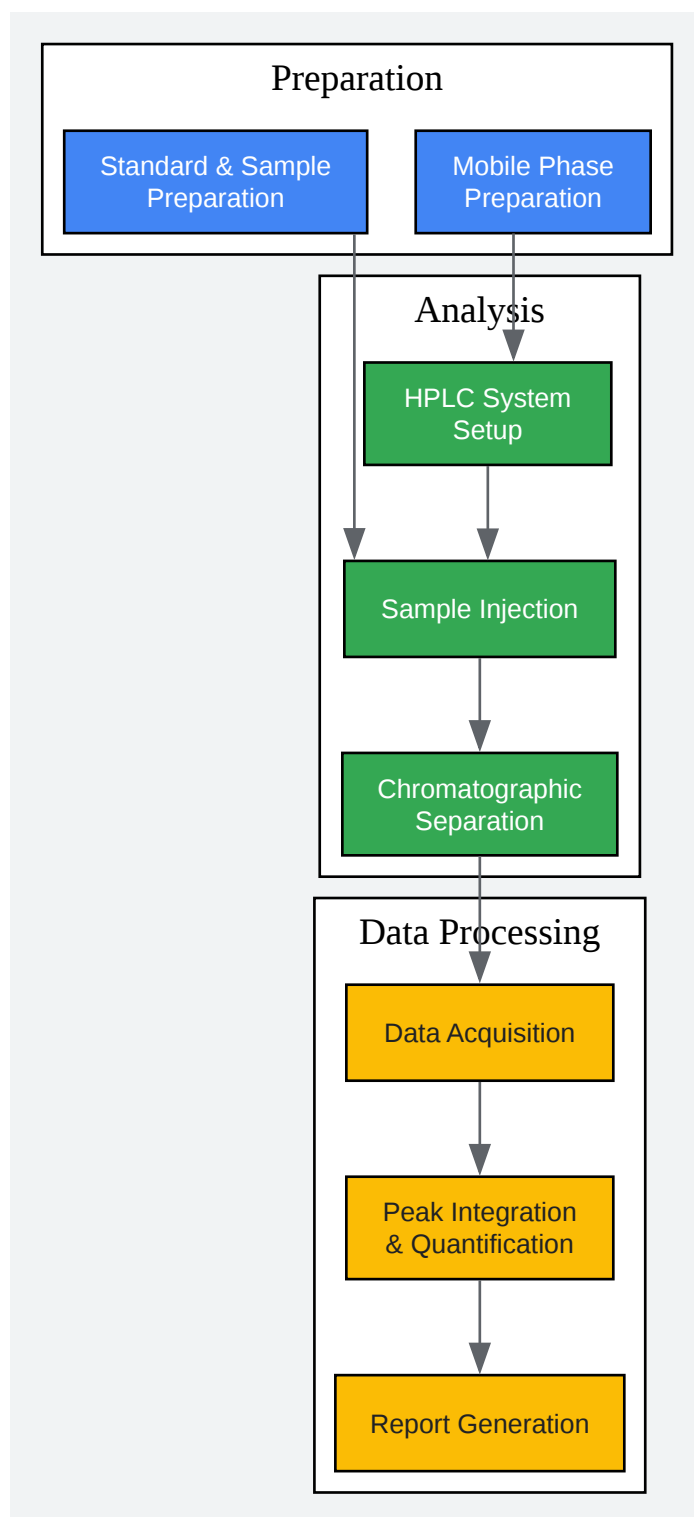
## Typical Results

Under the specified chromatographic conditions, **Cefamandole lithium** is expected to elute with a retention time of approximately 12 minutes.<sup>[1]</sup> The peak should be well-resolved and symmetrical.

Analyte	Retention Time (min)
Cefamandole	~12.0 <sup>[1]</sup>

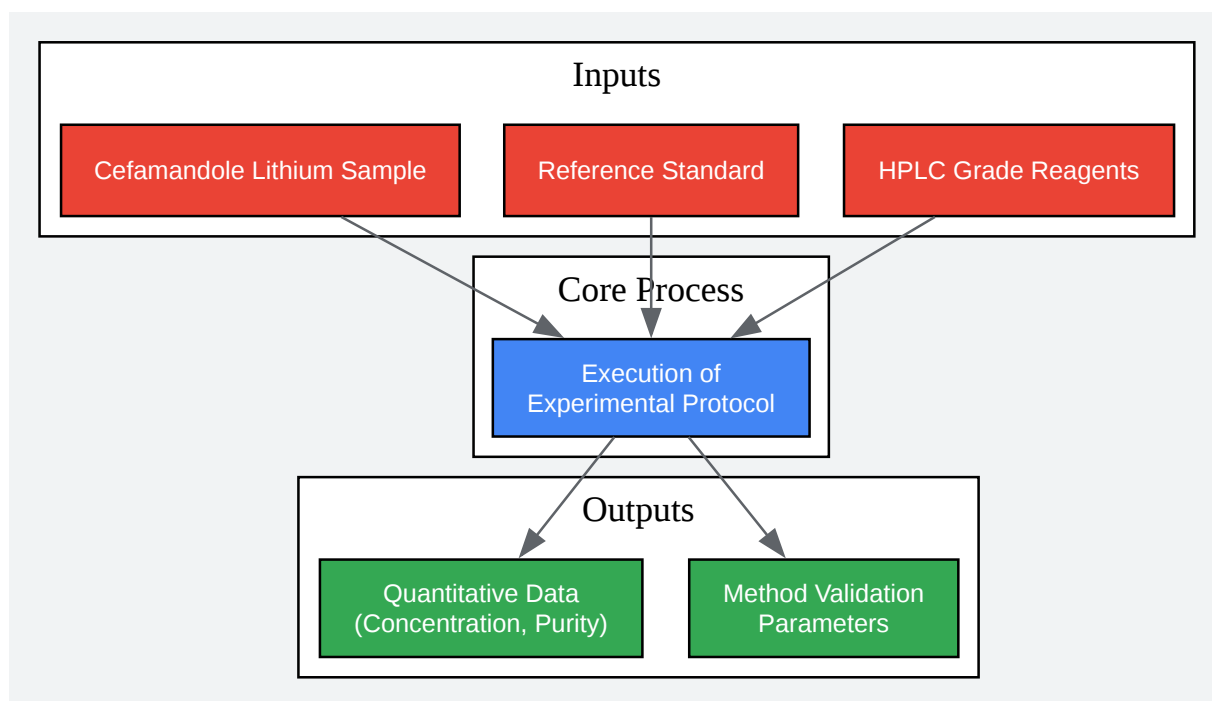
## Experimental Workflow and Diagrams

The logical flow of the analytical procedure is depicted in the following diagrams.



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Caption: Experimental workflow for HPLC analysis of **Cefamandole lithium**.



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Caption: Logical relationship of inputs, process, and outputs.

## Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of **Cefamandole lithium** in pharmaceutical preparations. The method is straightforward, reproducible, and can be readily implemented in a quality control laboratory for routine analysis. The validation data demonstrates that the method is accurate, precise, and specific for its intended use.

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